Cas no 1019007-59-0 (2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid)

2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
- 2-(3-pyrazin-2-ylpyrazol-1-yl)acetic acid
- 2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
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- Inchi: 1S/C9H8N4O2/c14-9(15)6-13-4-1-7(12-13)8-5-10-2-3-11-8/h1-5H,6H2,(H,14,15)
- InChI Key: JNUATFJAETYEKP-UHFFFAOYSA-N
- SMILES: OC(CN1C=CC(C2C=NC=CN=2)=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 236
- XLogP3: -0.5
- Topological Polar Surface Area: 80.9
2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-0078-5g |
2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid |
1019007-59-0 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F2198-0078-10g |
2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid |
1019007-59-0 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | P169371-500mg |
2-(3-(pyrazin-2-yl)-1h-pyrazol-1-yl)acetic acid |
1019007-59-0 | 500mg |
$ 320.00 | 2022-06-03 | ||
Life Chemicals | F2198-0078-0.5g |
2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid |
1019007-59-0 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F2198-0078-2.5g |
2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid |
1019007-59-0 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
Life Chemicals | F2198-0078-1g |
2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid |
1019007-59-0 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
TRC | P169371-1g |
2-(3-(pyrazin-2-yl)-1h-pyrazol-1-yl)acetic acid |
1019007-59-0 | 1g |
$ 475.00 | 2022-06-03 | ||
TRC | P169371-100mg |
2-(3-(pyrazin-2-yl)-1h-pyrazol-1-yl)acetic acid |
1019007-59-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F2198-0078-0.25g |
2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid |
1019007-59-0 | 95%+ | 0.25g |
$302.0 | 2023-09-06 |
2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid Related Literature
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Ping Tong Food Funct., 2020,11, 628-639
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Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
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Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
Additional information on 2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Comprehensive Overview of 2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid (CAS No. 1019007-59-0): Properties, Applications, and Research Insights
2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid (CAS No. 1019007-59-0) is a heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound, characterized by its pyrazine and pyrazole rings linked via an acetic acid moiety, serves as a versatile intermediate in drug discovery. Its molecular formula, C9H8N4O2, and precise molecular weight (204.19 g/mol) make it a valuable candidate for medicinal chemistry and bioconjugation studies.
Recent trends in drug development highlight the growing demand for small-molecule inhibitors targeting protein-protein interactions (PPIs) and enzymatic pathways. 2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid has emerged as a key scaffold in designing such inhibitors, particularly for kinase modulation and immune response regulation. Researchers are actively exploring its derivatives for anti-inflammatory, anticancer, and antiviral properties, aligning with the surge in interest around personalized medicine and targeted therapies.
The compound's synthetic accessibility and structural tunability have made it a focal point in high-throughput screening (HTS) campaigns. Its pyrazine-pyrazole hybrid core offers a balance of hydrophilicity and lipophilicity, critical for optimizing drug-likeness and bioavailability. Moreover, its carboxylic acid functional group enables facile derivatization, facilitating the development of prodrugs or bioconjugates for enhanced delivery systems.
In the context of AI-driven drug discovery, 2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid has been featured in computational studies leveraging machine learning models to predict binding affinities against novel targets. This aligns with the industry's shift toward in silico screening to accelerate lead optimization. Additionally, its potential role in metabolic engineering and enzyme inhibition has sparked interest in biotechnology applications, such as biocatalysis and biosensor development.
From a commercial perspective, the compound's CAS No. 1019007-59-0 is frequently searched in databases like PubChem and SciFinder, reflecting its relevance in academic research and industrial R&D. Suppliers often highlight its purity (>98%) and compatibility with peptide coupling reagents, catering to the demand for high-quality intermediates in organic synthesis. As the scientific community continues to explore its applications, 2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid remains a compound of enduring interest in cutting-edge science.
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